Sulfuretin

Catalog No.
S544211
CAS No.
120-05-8
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfuretin

CAS Number

120-05-8

Product Name

Sulfuretin

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H/b14-6-

InChI Key

RGNXWPVNPFAADO-NSIKDUERSA-N

SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O

Solubility

Soluble in DMSO

Synonyms

3',4',6'-trihydroxyaurone, aurone sulfuretin, sulfuretin

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O)O

Description

The exact mass of the compound Sulfuretin is 270.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of 1-benzofurans in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cytoprotective Effect against Oxidative Injury

Neuroprotective Effect against Parkinson’s Disease

Glycosylation of Sulfuretin

Glucosylation of Sulfuretin

Neuroprotective Effect through Akt/GSK3β and ERK Signaling Pathways

Protection of Hepatic Cells

Anticancer Effects

Antioxidant Effects

Sulfuretin is a naturally occurring flavonoid, specifically a type of polyphenolic compound, with the chemical formula C15H10O5C_{15}H_{10}O_{5} and the CAS number 120-05-8. It is primarily extracted from the plant Rhus verniciflua, also known as the lacquer tree. This compound is notable for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-adipogenic properties. Sulfuretin has garnered attention for its potential therapeutic applications due to its ability to modulate various biochemical pathways in human health.

Research suggests sulfuretin possesses several mechanisms of action with potential health benefits:

  • Antioxidant activity: Sulfuretin's structure allows it to scavenge free radicals, reducing oxidative stress in cells [, ].
  • Anti-inflammatory activity: Sulfuretin might suppress the NF-κB pathway, a key regulator of inflammation []. Studies indicate it may be useful in researching allergic airway inflammation [].
  • Antimicrobial activity: Sulfuretin has been shown to inhibit the activity of mushroom tyrosinase, an enzyme involved in melanin production, potentially impacting fungal growth [].

Sulfuretin exhibits significant antioxidant activity through various mechanisms. Research indicates that it scavenges hydroperoxyl radicals at a rate approximately 530 times faster than Trolox, a common antioxidant standard. The primary mechanisms of action include:

  • Formal Hydrogen Transfer: Involves the transfer of hydrogen atoms from sulfuretin to free radicals.
  • Sequential Proton Loss Electron Transfer: A process where protons are sequentially lost before electron transfer occurs.
  • Single-Electron Transfer Proton Transfer: A mechanism that combines both single-electron transfer and proton transfer.
  • Radical Adduct Formation: Involves the formation of stable adducts with radicals.

Thermodynamic evaluations suggest that the most favorable reactions for sulfuretin occur via the formal hydrogen transfer mechanism at specific hydroxyl groups on the molecule .

Sulfuretin's biological activities are extensive:

  • Antioxidant Properties: Its ability to scavenge free radicals contributes to cellular protection against oxidative stress.
  • Anti-inflammatory Effects: Studies have shown that sulfuretin can induce the expression of heme oxygenase-1, which plays a critical role in reducing inflammation in macrophages .
  • Inhibition of Tyrosinase Activity: Sulfuretin has been found to inhibit mushroom tyrosinase, an enzyme involved in melanin production, making it a candidate for skin-whitening agents .
  • Anti-adipogenic Activity: It suppresses early adipogenesis by inhibiting specific transcription factors, thereby potentially aiding in weight management .

Sulfuretin can be synthesized through various methods, including:

  • Extraction from Natural Sources: The primary method involves extracting sulfuretin from Rhus verniciflua using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler flavonoid precursors. Specific reaction conditions and catalysts are tailored to yield sulfuretin efficiently.

The applications of sulfuretin span multiple fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, sulfuretin is explored as a therapeutic agent for diseases related to oxidative stress and inflammation.
  • Cosmetics: Its tyrosinase inhibitory activity makes it valuable in skin care products aimed at reducing pigmentation.
  • Nutraceuticals: As a dietary supplement, sulfuretin may offer health benefits related to metabolic disorders and skin health.

Research into sulfuretin's interactions with other biological molecules has revealed its potential synergistic effects when combined with other antioxidants or therapeutic agents. For instance, studies indicate that sulfuretin may enhance the efficacy of certain anti-inflammatory drugs by modulating specific signaling pathways involved in inflammation . Additionally, its interactions with proteins involved in oxidative stress responses have been documented, suggesting that it may play a role in cellular defense mechanisms.

Sulfuretin shares structural and functional similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey ActivitiesUnique Features
QuercetinC15H10O7C_{15}H_{10}O_{7}Antioxidant, anti-inflammatoryMore widely studied; broader applications
KaempferolC15H10O6C_{15}H_{10}O_{6}Antioxidant, anticancerStronger anticancer properties
RutinC21H20O10C_{21}H_{20}O_{10}Antioxidant, vascular protectiveHigher bioavailability in supplements
MyricetinC15H10O8C_{15}H_{10}O_{8}Antioxidant, anti-inflammatoryExhibits unique neuroprotective effects

Sulfuretin is unique due to its specific extraction from Rhus verniciflua and its potent activity against tyrosinase compared to other flavonoids. Its distinct structural features contribute to its unique biological activities and potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

270.05282342 g/mol

Monoisotopic Mass

270.05282342 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M6410VY6MI

Other CAS

120-05-8

Wikipedia

Sulfuretin

Dates

Modify: 2023-08-15
1: Jiang P, Sun H. Sulfuretin alleviates atopic dermatitis-like symptoms in mice via suppressing Th2 cell activity. Immunol Res. 2018 Oct;66(5):611-619. doi: 10.1007/s12026-018-9025-4. PubMed PMID: 30159861.
2: Pariyar R, Lamichhane R, Jung HJ, Kim SY, Seo J. Sulfuretin Attenuates MPP⁺-Induced Neurotoxicity through Akt/GSK3β and ERK Signaling Pathways. Int J Mol Sci. 2017 Dec 19;18(12). pii: E2753. doi: 10.3390/ijms18122753. PubMed PMID: 29257079; PubMed Central PMCID: PMC5751352.
3: Roh K, Kim S, Kang H, Ku JM, Park KW, Lee S. Sulfuretin has therapeutic activity against acquired lymphedema by reducing adipogenesis. Pharmacol Res. 2017 Jul;121:230-239. doi: 10.1016/j.phrs.2017.05.003. Epub 2017 May 5. PubMed PMID: 28483479.
4: Song NJ, Kwon SM, Kim S, Yoon HJ, Seo CR, Jang B, Chang SH, Ku JM, Lee JS, Park KM, Hong JW, Kim GH, Park KW. Sulfuretin induces osteoblast differentiation through activation of TGF-β signaling. Mol Cell Biochem. 2015 Dec;410(1-2):55-63. doi: 10.1007/s11010-015-2537-5. Epub 2015 Aug 11. PubMed PMID: 26260053.
5: Kwon SH, Ma SX, Hwang JY, Lee SY, Jang CG. Involvement of the Nrf2/HO-1 signaling pathway in sulfuretin-induced protection against amyloid beta25-35 neurotoxicity. Neuroscience. 2015 Sep 24;304:14-28. doi: 10.1016/j.neuroscience.2015.07.030. Epub 2015 Jul 17. PubMed PMID: 26192096.
6: Lee DS, Kim KS, Ko W, Li B, Jeong GS, Jang JH, Oh H, Kim YC. The cytoprotective effect of sulfuretin against tert-butyl hydroperoxide-induced hepatotoxicity through Nrf2/ARE and JNK/ERK MAPK-mediated heme oxygenase-1 expression. Int J Mol Sci. 2014 May 19;15(5):8863-77. doi: 10.3390/ijms15058863. PubMed PMID: 24857917; PubMed Central PMCID: PMC4057764.
7: Kwon SH, Ma SX, Lee SY, Jang CG. Sulfuretin inhibits 6-hydroxydopamine-induced neuronal cell death via reactive oxygen species-dependent mechanisms in human neuroblastoma SH-SY5Y cells. Neurochem Int. 2014 Jul;74:53-64. doi: 10.1016/j.neuint.2014.04.016. Epub 2014 May 4. PubMed PMID: 24801546.

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